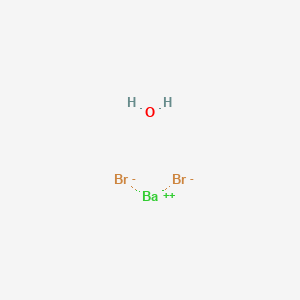
sodium;2-aminoacetate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-aminoacetate hydrate, also known as sodium glycinate hydrate, is a compound with the chemical formula H2NCH2CO2Na·xH2O. It is a sodium salt of glycine, an amino acid. This compound appears as a colorless crystalline powder and is highly soluble in water. It is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 2-aminoacetate hydrate can be synthesized by dissolving glycine in water and then reacting it with sodium hydroxide. The reaction is as follows:
H2NCH2COOH+NaOH→H2NCH2COONa+H2O
The resulting solution is then crystallized to obtain sodium 2-aminoacetate hydrate .
Industrial Production Methods
In industrial settings, the production of sodium 2-aminoacetate hydrate involves the same basic reaction but on a larger scale. The process includes the careful control of reaction conditions such as temperature and pH to ensure high yield and purity. The crystallization step is also optimized to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-aminoacetate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyoxylic acid.
Reduction: It can be reduced to form glycine.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides can be used under basic conditions to introduce various substituents.
Major Products Formed
Oxidation: Glyoxylic acid.
Reduction: Glycine.
Substitution: Various N-substituted glycine derivatives.
Scientific Research Applications
Sodium 2-aminoacetate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent and a reagent in various chemical reactions.
Biology: It serves as a nutrient in cell culture media and is involved in metabolic studies.
Medicine: It is used in the formulation of certain pharmaceuticals and as a stabilizer in some medical preparations.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes
Mechanism of Action
The mechanism of action of sodium 2-aminoacetate hydrate involves its role as a source of glycine and sodium ions. Glycine acts as a neurotransmitter in the central nervous system and is involved in various metabolic pathways. Sodium ions help regulate extracellular fluid volume and maintain fluid and electrolyte balance .
Comparison with Similar Compounds
Similar Compounds
Sodium acetate: Used as a buffering agent and in various industrial applications.
Sodium formate: Used in dyeing and printing textiles and as a de-icing agent.
Sodium propionate: Used as a food preservative and in the production of certain pharmaceuticals.
Uniqueness
Sodium 2-aminoacetate hydrate is unique due to its dual role as a source of both glycine and sodium ions. This makes it particularly valuable in biological and medical applications where both components are needed .
Properties
IUPAC Name |
sodium;2-aminoacetate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na.H2O/c3-1-2(4)5;;/h1,3H2,(H,4,5);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJQGPVMMRXSQW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[O-])N.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

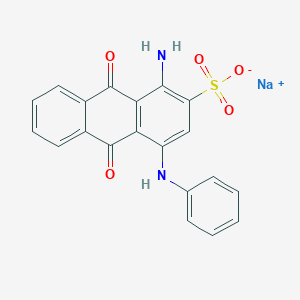
![sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799323.png)
![rel-(3aR,7aS)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole2,2-dioxide](/img/structure/B7799331.png)
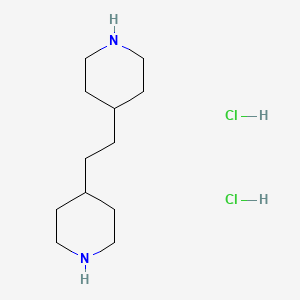

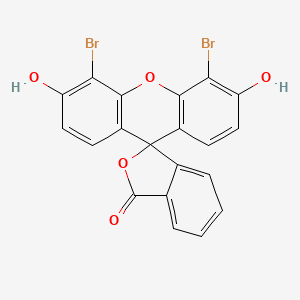
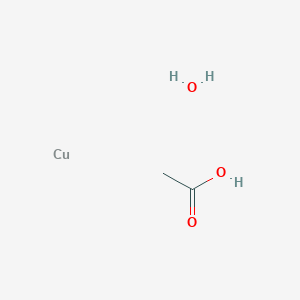
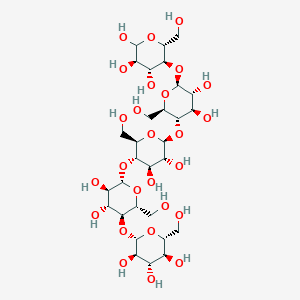

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)
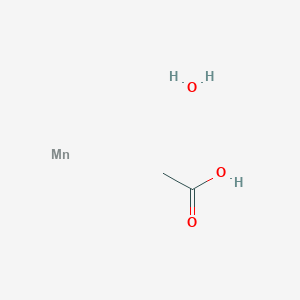
![sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7799409.png)
